molecular formula C14H20Cl2N2O2 B6207673 methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride CAS No. 2703781-54-6

methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Cat. No.: B6207673
CAS No.: 2703781-54-6
M. Wt: 319.2
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Description

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique spirocyclic structure, which is a fusion of an indole and a piperidine ring system. The presence of the methyl ester and dihydrochloride groups further enhances its chemical reactivity and solubility, making it a valuable candidate for research and industrial applications.

Properties

CAS No.

2703781-54-6

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the spirocyclic structure through a cyclization reaction

    Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a cyclization reaction with a piperidine derivative, often facilitated by a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a strong acid like sulfuric acid.

    Formation of Dihydrochloride: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as advanced purification techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, converting the indole ring to an indoline structure.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, with reagents like halogens or nitro groups, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]
  • Spiro[indole-3,4’-piperidine] derivatives
  • Indole-based spirocyclic compounds

Uniqueness

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the methyl ester and dihydrochloride groups enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.

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